3-Chloro-2,6-dimethylaniline

概要

説明

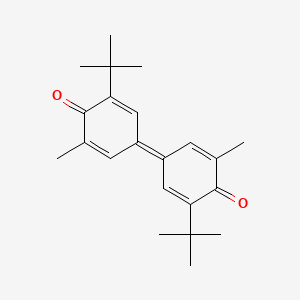

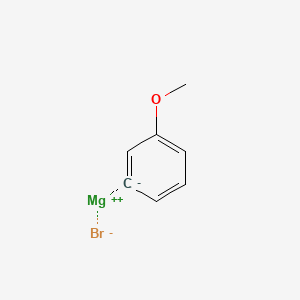

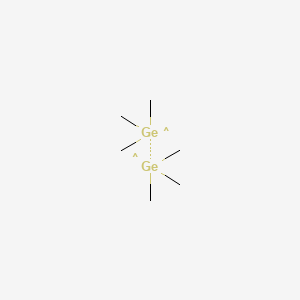

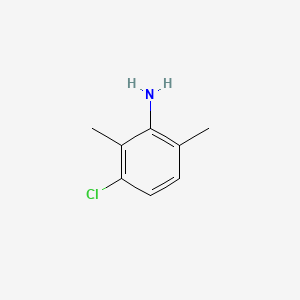

3-Chloro-2,6-dimethylaniline is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.63 . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

3-Chloro-2,6-dimethylaniline can be synthesized from 1-chloro-2,4-dimethyl-3-nitro-benzene . It is also used in the synthesis of many classes of drugs, such as anesthetics .Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-dimethylaniline is 1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 .Physical And Chemical Properties Analysis

3-Chloro-2,6-dimethylaniline has a boiling point of 136-138°C at 17mmHg and a melting point of 30-32°C . It has a predicted density of 1.142±0.06 g/cm3 and a predicted pKa of 3.25±0.10 . It is slightly soluble in water .科学的研究の応用

Chemical Synthesis

3-Chloro-2,6-dimethylaniline is used in the synthesis of 3-cyano-2,4-dimethylchlorobenzene . This compound is obtained through a process that involves hydrolysis, which results in the production of an acid .

Solvent Properties

This compound is slightly soluble in water . This property can be useful in various chemical reactions and processes where a slightly soluble agent is required.

Biochemical Research

3-Chloro-2,6-dimethylaniline is used in biochemical research . However, the specific applications in this field are not detailed in the sources.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field.

Material Safety and Handling

Understanding the safety and handling of 3-Chloro-2,6-dimethylaniline is crucial in its applications. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper storage and handling procedures are necessary when working with this compound.

Production of 2,6-Dimethylphenyl Isocyanate

2,6-Dimethylaniline, a related compound, is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . It’s plausible that 3-Chloro-2,6-dimethylaniline could have similar applications.

作用機序

Target of Action

It is known to be a key intermediate in the synthesis of lidocaine , a local anesthetic. Lidocaine acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . It is plausible that 3-Chloro-2,6-dimethylaniline may share similar targets due to its structural similarity.

Mode of Action

In the synthesis of lidocaine, 3-chloro-2,6-dimethylaniline is reacted with α-chloroacetyl chloride in acetic acid in the presence of sodium acetate . This results in selective substitution at the acyl carbon (C=O) atom .

Biochemical Pathways

As a precursor in the synthesis of lidocaine, it may indirectly affect the sodium ion channels that are crucial for nerve impulse conduction .

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body. Its molecular weight of 155.62 may also influence its pharmacokinetic properties.

Result of Action

As a precursor in the synthesis of lidocaine, it contributes to the local anesthetic effects of the latter, which include numbness and pain relief .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2,6-dimethylaniline. For instance, its stability may be affected by temperature, as it has a melting point of 30-32°C and a boiling point of 136-138°C at 17 mmHg . Additionally, its solubility in water may influence its distribution in aqueous environments.

Safety and Hazards

特性

IUPAC Name |

3-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMXFOTYCHZCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427470 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-dimethylaniline | |

CAS RN |

26829-77-6 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Chloro-2,6-dimethylaniline (MCDEA) in the studied epoxy-based polymer blends?

A1: In this study [], MCDEA acts as a curing agent alongside bisphenol-A-diglycidyl ether (DEGBA) for epoxy thermosetting polymers. The research focuses on incorporating aromatic liquid-crystalline polyesters (LCPs) within this epoxy system. MCDEA, along with DEGBA, facilitates the curing process, leading to the formation of a thermoset material. The study investigates how varying the LCP concentration impacts the miscibility, transition temperatures, and morphology of the final blend.

Q2: How does the presence of liquid-crystalline polyesters (LCPs) affect the properties of the epoxy blend containing MCDEA?

A2: The research [] reveals that incorporating LCPs into the DEGBA/MCDEA epoxy blend can lead to reaction-induced phase separation when the LCP content ranges between 30% to 50% by weight. This phase separation suggests that the miscibility of the LCPs with the epoxy components is influenced by the curing reaction and the resulting changes in the system's chemistry and morphology. The study utilizes techniques such as cloud point measurements, scanning electron microscopy (SEM), and dynamic mechanical thermal analysis (DMTA) to characterize the phase behavior and resulting properties of these blends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。